Chaetocin

概要

説明

ケトシンは、ケトミウム属の真菌ケトシンは、抗がん、抗菌、免疫抑制効果など、強力な生物活性を持つことから、注目を集めています .

準備方法

ケトシンは、様々な合成経路によって合成することができます。ケトシンの最初の全合成の1つは、鍵となる中間体を用いて、一連の反応を経て最終生成物を得るものでした。 合成経路には、酸化、還元、環化反応などのステップが含まれるのが一般的です .

化学反応の分析

ケトシンは、次のようないくつかの種類の化学反応を起こします。

酸化: ケトシンは酸化されて、様々な酸化誘導体を生成することができます。

還元: ケトシンの還元は、還元誘導体の生成につながる可能性があります。

置換: ケトシンは置換反応を起こすことができ、1つの官能基が別の官能基と置換されます。

これらの反応に用いられる一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応によって生成される主な生成物は、用いられる試薬や条件によって異なります .

科学的研究の応用

Anticancer Properties

Mechanisms of Action

Chaetocin exhibits multiple mechanisms that contribute to its anticancer effects:

- Histone Methylation Inhibition : this compound is known to inhibit the histone methyltransferase SUV39H1, leading to reduced H3K9 methylation. This alteration affects gene expression related to cell proliferation and apoptosis .

- Induction of Apoptosis : The compound promotes both intrinsic and extrinsic apoptotic pathways in various cancer cell lines, enhancing cell death in tumors .

- Cell Cycle Arrest : this compound disrupts the cell cycle, preventing cancer cells from proliferating. This effect has been observed in several studies across different cancer types .

- Anti-Angiogenesis : this compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. It reduces vascular growth and modulates the tumor microenvironment .

Cancer Types Targeted by this compound

This compound has shown efficacy against a variety of cancers, as summarized in the following table:

| Cancer Type | Study Reference | Key Findings |

|---|---|---|

| Ovarian Cancer | Li et al., 2019 | Inhibits SKOV3 xenografts, reducing tumor proliferation |

| Leukemia | Tran et al., 2013 | Induces apoptosis in HL-60 and K562 cell lines |

| Non-Small Cell Lung Cancer | Liu et al., 2015 | Suppresses tumor growth via apoptosis |

| Hepatocellular Carcinoma | Chiba et al., 2015 | Effective against liver cancer cells |

| Bladder Cancer | Yang et al., 2020 | Targets bladder cancer stem cells (BCSCs) |

| Melanoma | Han et al., 2017 | Exhibits potent anti-tumor activity |

Clinical Implications

The potential clinical applications of this compound are significant:

- Combination Therapy : this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, it has been identified as a TRAIL sensitizer, which could improve outcomes when used with other pro-apoptotic agents .

- Targeting Cancer Stem Cells : Research indicates that this compound effectively inhibits self-renewal pathways in cancer stem cells, making it a promising candidate for targeting resistant cancer populations .

作用機序

ケトシンは、主に酸化ストレスを誘導することで作用し、癌細胞のアポトーシス(プログラム細胞死)を引き起こします。ケトシンは、グルタチオンによって阻害され、取り込みに無傷のジスルフィドを必要とするプロセスを経て、癌細胞に選択的に蓄積されます。細胞内に入ると、ケトシンは酸化ストレスを誘発し、アポトーシスを誘発します。 さらに、ケトシンはリシン特異的ヒストンメチルトランスフェラーゼの特異的阻害剤であり、ヒストンメチル化パターンを変化させることで遺伝子発現に影響を与えます .

類似の化合物との比較

ケトシンは、gliotoxinやsporidesminなどの他のチオジオキソピペラジンと構造的に類似しています。ケトシンは、その強力な抗がん活性とヒストンメチルトランスフェラーゼの選択的阻害において独特です。類似の化合物には、次のものがあります。

Gliotoxin: 抗菌性と免疫抑制性を持つ別のチオジオキソピペラジン。

Sporidesmin: 家畜に対する毒性効果で知られるSporidesminも、チオジオキソピペラジン類に属します。

Verticillin A: 抗がん活性と抗菌活性を持つチオジオキソピペラジン

ケトシンの独自性は、選択的な抗がん活性とヒストンメチルトランスフェラーゼを阻害する能力にあり、さらなる研究と潜在的な治療用途のための有望な候補となっています .

類似化合物との比較

Chaetocin is structurally similar to other thiodioxopiperazines, such as gliotoxin and sporidesmin. this compound is unique in its potent anticancer activity and selective inhibition of histone methyltransferases. Similar compounds include:

Gliotoxin: Another thiodioxopiperazine with antimicrobial and immunosuppressive properties.

Sporidesmin: Known for its toxic effects on livestock, sporidesmin also belongs to the thiodioxopiperazine class.

Verticillin A: A thiodioxopiperazine with anticancer and antimicrobial activities

This compound’s uniqueness lies in its selective anticancer activity and its ability to inhibit histone methyltransferases, making it a promising candidate for further research and potential therapeutic applications .

生物活性

Chaetocin is a natural compound derived from the marine fungus Chaetomium and has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a thiodioxopiperazine and exhibits a range of pharmacological properties, including antiviral, antiparasitic, and anti-cancer activities. Its structure allows it to interact with various cellular pathways, making it a promising candidate for cancer treatment.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Melanoma Cells : In human melanoma cells, this compound treatment led to mitochondrial membrane potential loss and cytochrome c release, activating caspases-9 and -3. This resulted in significant tumor growth inhibition in xenograft models .

- Esophageal Squamous Cell Carcinoma (ESCC) : this compound activated the Hippo pathway, leading to increased phosphorylation of key proteins and decreased nuclear translocation of YAP. This mechanism was associated with reduced cell viability in ESCC cells .

- Ovarian Cancer : In ovarian cancer cell lines (e.g., OVCAR-3), this compound induced G2/M phase arrest and apoptosis, as evidenced by increased subG1 populations in flow cytometry assays .

Reactive Oxygen Species (ROS) Generation

This compound has been reported to induce oxidative stress by increasing ROS levels in cancer cells. This accumulation of ROS is linked to the induction of apoptosis:

- In ESCC cells, ROS levels significantly increased upon this compound treatment, which was reversed by ROS scavengers like NAC, indicating that ROS generation is crucial for this compound's pro-apoptotic effects .

- The compound also inhibits thioredoxin reductase, contributing to oxidative stress and subsequent cell death .

In Vitro Studies

This compound's effects have been extensively studied in vitro across various cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 4 | Apoptosis via mitochondrial pathway |

| Esophageal Squamous Cell | < 1 | Hippo pathway activation |

| Ovarian Cancer | 0.5 - 1 | G2/M phase arrest |

| Myeloma | 0.1 - 0.5 | Antimyeloma activity without affecting normal cells |

These studies demonstrate this compound's potent cytotoxic effects across different cancer cell lines while sparing normal cells.

In Vivo Studies

Preliminary in vivo studies have shown promising results:

- This compound was administered to SCID mice with myeloma xenografts, resulting in significant tumor weight reduction compared to control groups. The treatment demonstrated superior efficacy compared to traditional agents like doxorubicin .

Case Studies

Recent research highlights specific case studies illustrating this compound's effectiveness:

- Study on ESCC : A study demonstrated that this compound reduced cell viability more effectively than cisplatin in ESCC cell lines, suggesting its potential as an alternative or complementary therapy .

- Ovarian Cancer Trials : this compound exhibited strong anti-proliferative effects on OVCAR-3 cells, indicating its potential role in treating resistant ovarian cancers .

特性

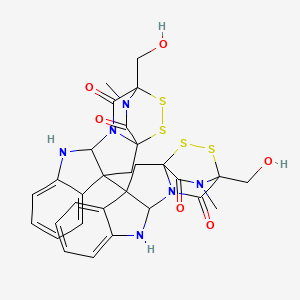

IUPAC Name |

14-(hydroxymethyl)-3-[14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPPOCZWRGNKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28097-03-2 | |

| Record name | Chaetocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028097032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetocin from Chaetomium minutum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3S,3'S,5aR,5aR,10bR,10'bR,11aS,11'aS)-2,2',3,3',5a,5'a,6,6'-octahydro-3,3'-bis(hydroxymethyl)-2,2'-dimethyl-[10b,10'b(11H,11'H)-bi3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。